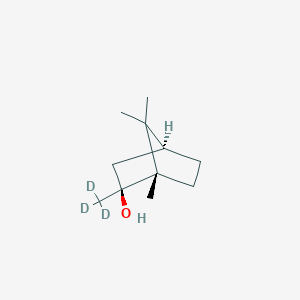

(-)-2-Methyl Isoborneol-d3

Description

Environmental Significance and Analytical Challenges of Methylisoborneol (MIB)

2-Methylisoborneol (MIB) is a naturally occurring organic compound notorious for causing undesirable earthy and musty tastes and odors in drinking water. wikipedia.orgnumberanalytics.com Produced as a metabolite by various microorganisms, including cyanobacteria (blue-green algae) and actinomycetes, MIB can significantly impact the aesthetic quality of water and lead to consumer complaints. nih.govumn.edu Although not considered a direct health risk at typical environmental concentrations, its presence is perceived by consumers as an indicator of poor water quality. numberanalytics.comresearchgate.net

The analytical detection of MIB presents considerable challenges. Humans can detect MIB at extremely low concentrations, with an odor threshold as low as a few nanograms per liter (ng/L). wikipedia.orgmdpi.comliverpool.ac.uk Consequently, analytical methods must be sensitive enough to quantify MIB at these trace levels. shimadzu.com Traditional methods often involve complex, time-consuming, and labor-intensive sample preparation steps to pre-concentrate the analyte before detection by gas chromatography-mass spectrometry (GC-MS). liverpool.ac.ukmdpi.com These multi-step procedures can introduce variability and potential for analyte loss, complicating accurate quantification.

Rationale for Deuterated Analogue Application in High-Precision Chemical Analysis

To overcome the challenges of trace-level MIB analysis, the use of a deuterated analog, specifically (-)-2-Methyl Isoborneol-d3, as an internal standard is a powerful strategy. scirp.org In isotope dilution mass spectrometry, a known amount of the deuterated standard is added to the sample at the earliest stage of preparation. epa.govscioninstruments.com Because this compound is chemically and physically almost identical to the native MIB, it experiences the same losses during extraction, concentration, and injection into the analytical instrument. asme.org

The mass spectrometer can distinguish between the analyte (MIB) and the deuterated standard (MIB-d3) based on their mass difference. masonaco.org By measuring the ratio of the native analyte to the isotopically labeled standard, analysts can accurately calculate the concentration of MIB in the original sample, effectively canceling out any procedural variations. rsc.orgscioninstruments.com This approach significantly improves the accuracy, precision, and reproducibility of the analysis, which is crucial for monitoring water quality and ensuring regulatory compliance. nih.gov The use of analogs labeled with three or more deuterium (B1214612) atoms is considered most effective for these applications. asme.org

Overview of Current Research Trajectories Involving this compound

Current research continues to leverage this compound to enhance the reliability of analytical methods for MIB detection. Studies focus on optimizing sample preparation techniques, such as solid-phase microextraction (SPME) and purge-and-trap, in conjunction with isotope dilution GC-MS. shimadzu.comscirp.orgresearchgate.net These efforts aim to develop faster, more automated, and environmentally friendly methods that require smaller sample volumes and less solvent. liverpool.ac.ukresearchgate.net

Research is also directed at understanding the environmental factors that lead to MIB production, such as temperature and eutrophication, with this compound serving as a critical tool for accurate monitoring in these studies. nih.govmdpi.com Furthermore, the application of high-resolution mass spectrometry is being explored to eliminate potential spectral interferences, further refining the precision of quantification. rsc.org These research trajectories underscore the ongoing importance of this compound in advancing our ability to manage taste and odor issues in global water supplies.

Interactive Data Table: Properties of MIB and its Deuterated Analogue

| Property | (-)-2-Methyl Isoborneol (B83184) | This compound |

| Alternate Name | (1R-exo)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol | (1R-exo)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol-d3 |

| CAS Number | 2371-42-8 | 135441-89-3 |

| Molecular Formula | C₁₁H₂₀O | C₁₁H₁₇D₃O |

| Molecular Weight | 168.28 g/mol | 171.29 g/mol |

| Data sourced from wikipedia.orgaxios-research.comscbt.com |

Detailed Research Findings:

A study utilizing a purge-and-trap GC-MS method with (-)-2-Methylisoborneol-d3 as an internal standard demonstrated excellent performance for MIB analysis. The method achieved a linear range of 5–500 ng/L with a correlation coefficient exceeding 0.9998. The limit of detection for MIB was 4.12 ng/L, and recoveries were between 99% and 101%, highlighting the accuracy afforded by the isotope dilution technique. scirp.org

Another analytical approach paired SPME with GC-triple-quadrupole mass spectrometry. This method also used (-)-2-Methylisoborneol-d3 as an internal standard. Due to the high sensitivity of the instrument, distinctive mass-to-charge ratio (m/z) transitions could be selected for both the analyte and the standard, avoiding cross-contribution from common ions and enhancing specificity. The limit of detection for MIB was between 5-10 pg/ml (or ng/L). masonaco.org

Structure

3D Structure

Properties

Molecular Formula |

C11H20O |

|---|---|

Molecular Weight |

171.29 g/mol |

IUPAC Name |

(1S,2S,4S)-1,7,7-trimethyl-2-(trideuteriomethyl)bicyclo[2.2.1]heptan-2-ol |

InChI |

InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m0/s1/i4D3 |

InChI Key |

LFYXNXGVLGKVCJ-IGIUVFIDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@]1(C[C@@H]2CC[C@]1(C2(C)C)C)O |

Canonical SMILES |

CC1(C2CCC1(C(C2)(C)O)C)C |

Origin of Product |

United States |

Synthetic Chemistry and Isotopic Characterization of 2 Methyl Isoborneol D3

Stereoselective Synthetic Pathways for Deuterium (B1214612) Incorporation into Methylisoborneol

The synthesis of (-)-2-Methyl Isoborneol-d3 is achieved through a highly stereoselective route that relies on the inherent structural properties of a chiral precursor. The most common and effective pathway begins with (-)-camphor (B167293), a readily available bicyclic monoterpene ketone. The key transformation involves a nucleophilic addition to the carbonyl group of camphor (B46023).

To incorporate the three deuterium atoms specifically onto the C2-methyl group, a deuterated Grignard reagent, trideuteriomethylmagnesium iodide (CD₃MgI), is employed. This reagent is typically prepared in situ from trideuteriomethyl iodide (CD₃I) and magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The reaction mechanism is a classic Grignard addition. The nucleophilic carbon of the CD₃⁻ group attacks the electrophilic carbonyl carbon of (-)-camphor. The stereochemical outcome of this reaction is dictated by the steric hindrance of the camphor scaffold. The gem-dimethyl bridge (C7) effectively blocks the endo face of the carbonyl group. Consequently, the Grignard reagent preferentially attacks from the less-hindered exo face. This controlled attack results in the formation of a tertiary alkoxide intermediate where the newly introduced -CD₃ group is in the exo position and the hydroxyl group is in the endo position.

Subsequent aqueous workup, typically with a mild acid like ammonium (B1175870) chloride solution, protonates the alkoxide to yield the final product, this compound. The stereochemistry of the starting (-)-camphor is preserved, and the addition reaction proceeds with high diastereoselectivity, leading almost exclusively to the isoborneol (B83184) isomer rather than the borneol isomer. This pathway ensures that the deuterium label is precisely positioned on the C2-methyl group while maintaining the structural and stereochemical integrity of the parent molecule.

Isotopic Purity and Positional Deuteration Analysis of this compound

Following synthesis, a critical step is the verification of isotopic enrichment and the confirmation of the deuterium atoms' position. Isotopic purity refers to the percentage of molecules in the sample that contain the desired number of deuterium atoms (in this case, three). This analysis is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS).

In a typical GC-MS analysis, the compound is separated from any residual starting material or byproducts via GC and then ionized in the mass spectrometer. By examining the molecular ion (M⁺) peak cluster, the distribution of isotopologues (molecules differing only in their isotopic composition) can be determined. For this compound, the target molecular ion is at m/z 171. The presence of ions at m/z 170 (d2), 169 (d1), and 168 (d0, unlabeled) indicates isotopic impurities.

High-quality synthetic preparations typically yield isotopic purities exceeding 98%. The minor isotopologues (d0, d1, d2) generally arise from isotopic impurities in the deuterated starting material (CD₃I) or, less commonly, from minor side reactions. The positional integrity of the deuterium label is initially inferred from the synthetic route and is definitively confirmed by the spectroscopic methods detailed in section 2.3.

Table 1: Representative Isotopic Distribution of a Synthesized this compound Sample

| Isotopologue | Description | Mass (m/z) of M⁺ | Relative Abundance (%) |

|---|---|---|---|

| d3 | Target Compound (C₁₁H₁₇D₃O) | 171 | 98.6 |

| d2 | Two Deuterium Atoms (C₁₁H₁₈D₂O) | 170 | 1.1 |

| d1 | One Deuterium Atom (C₁₁H₁₉DO) | 169 | 0.2 |

| d0 | Unlabeled (C₁₁H₂₀O) | 168 | 0.1 |

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation and Confirmation of Deuteration

To unambiguously confirm the chemical structure and the precise location of the deuterium atoms in this compound, a combination of advanced analytical techniques is essential. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information that constitutes definitive proof of structure.

While standard MS provides nominal mass and isotopic distribution, HRMS provides a highly accurate mass measurement, typically to four or more decimal places. This precision allows for the unequivocal determination of the elemental formula of a compound. For this compound, the expected molecular formula is C₁₁H₁₇D₃O.

By comparing the experimentally measured mass to the theoretically calculated exact mass, the elemental composition can be confirmed. The mass difference, or error, is typically reported in parts per million (ppm) and should be very low (< 5 ppm) for a positive identification. This technique confirms that the synthesized compound possesses the correct number of carbon, hydrogen, deuterium, and oxygen atoms, ruling out other potential isobaric (same nominal mass) structures.

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇D₃O |

| Calculated Exact Mass [M+H]⁺ | 172.17797 Da |

| Measured Exact Mass [M+H]⁺ | 172.17761 Da |

| Mass Error | -2.1 ppm |

NMR spectroscopy is the most powerful tool for determining the exact location of isotopic labels within a molecule. A comparison of the NMR spectra of the deuterated compound with its non-deuterated analogue, (-)-2-Methyl Isoborneol, provides conclusive evidence of positional deuteration.

¹H NMR (Proton NMR): The most direct evidence is found in the ¹H NMR spectrum. In the spectrum of unlabeled (-)-2-Methyl Isoborneol, a sharp singlet corresponding to the three protons of the C2-methyl group is observed. In the spectrum of this compound, this singlet is completely absent (or present only as a trace signal corresponding to the isotopic impurity level determined by MS). The other proton signals of the bicyclic scaffold remain, confirming the integrity of the rest of the molecule.

¹³C NMR (Carbon-13 NMR): This technique provides further confirmation. In the proton-decoupled ¹³C NMR spectrum of the unlabeled compound, the C2-methyl carbon appears as a sharp singlet. Upon deuteration, this signal undergoes two significant changes:

Signal Multiplicity: Due to coupling with the three deuterium nuclei (Deuterium, D, has a nuclear spin I=1), the carbon signal appears as a characteristic multiplet (a septet with a 1:3:6:7:6:3:1 intensity pattern) with a C-D coupling constant (¹J_CD) of approximately 19-21 Hz.

Isotopic Shift: The resonance of the deuterated carbon shifts slightly upfield (to a lower ppm value) compared to its protonated counterpart. This phenomenon, known as the deuterium isotope effect on chemical shift, is a hallmark of deuteration.

²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. A ²H NMR spectrum of this compound would show a single resonance in the aliphatic region, confirming that all three deuterium atoms are in a chemically equivalent environment, consistent with their location on a single, freely rotating methyl group.

Together, these NMR data provide irrefutable proof that the three deuterium atoms are located exclusively on the methyl group at the C2 position of the isoborneol framework.

Advanced Analytical Methodologies Employing 2 Methyl Isoborneol D3 As an Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS) Protocols

Gas chromatography coupled with mass spectrometry is the cornerstone for the analysis of taste and odor compounds like 2-MIB. The inclusion of (-)-2-Methylisoborneol-d3 as an internal standard is fundamental to achieving high accuracy and precision. GC-MS/MS, or tandem mass spectrometry, further refines this process by offering enhanced selectivity and sensitivity, which is crucial for complex matrices.

Effective chromatographic separation is paramount to distinguish the analyte of interest from its deuterated internal standard and other matrix components. The primary goal is to achieve baseline separation of isomers and other interfering compounds while ensuring that the analyte and its deuterated analog co-elute or have very similar retention times. This ensures that both compounds experience identical conditions throughout the analytical process, a core principle for the validity of the stable isotope dilution assay.

Key parameters that are optimized include:

GC Column: The choice of the stationary phase is critical. Non-polar columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane phase (e.g., DB-5, HP-5MS), are commonly used for the analysis of volatile and semi-volatile organic compounds like 2-MIB and its deuterated standard. The column dimensions (length, internal diameter, and film thickness) are also selected to balance resolution and analysis time.

Oven Temperature Program: A carefully controlled temperature ramp is essential for good separation. The program typically starts at a low initial temperature to trap volatile compounds, followed by a gradual increase to elute the target analytes. For instance, a program might start at 50°C, hold for a few minutes, and then ramp up to over 200°C.

Carrier Gas Flow Rate: Helium is the most common carrier gas, and its flow rate is optimized to achieve the best separation efficiency. The flow is often set to a constant velocity (e.g., 1.0-1.2 mL/min) to maintain optimal performance throughout the temperature program.

The near-identical chemical properties of (-)-2-Methylisoborneol-d3 and the native 2-MIB lead to very similar retention times, with the deuterated standard often eluting slightly earlier. This slight difference is manageable and does not compromise the quantification as long as the peaks are well-defined and properly integrated.

In mass spectrometry, after the compounds are separated by the GC, they are ionized, typically by electron ionization (EI). The resulting ions are then detected based on their mass-to-charge ratio (m/z). For quantitative analysis using an internal standard, specific ions for both the target analyte and the standard are monitored.

For (-)-2-Methylisoborneol-d3, the molecular structure is nearly identical to 2-MIB, but the three deuterium (B1214612) atoms increase its mass. This mass shift is the key to its use as an internal standard. The selection of diagnostic ions is based on the fragmentation pattern observed in the mass spectrum.

Commonly monitored ions include:

Quantification Ion: This is typically a prominent and specific ion in the mass spectrum used for calculating the concentration of the analyte.

Qualifier Ion(s): These are other characteristic ions used to confirm the identity of the compound. The ratio of the qualifier ion to the quantification ion should remain constant.

The following table details the typical diagnostic ions monitored for 2-MIB and its deuterated internal standard, (-)-2-Methylisoborneol-d3.

| Compound | Ion Type | m/z | Role |

| 2-Methylisoborneol (2-MIB) | Quantifier | 95 | Primary ion for quantification |

| Qualifier | 107 | Confirmatory ion | |

| Qualifier | 135 | Confirmatory ion | |

| (-)-2-Methylisoborneol-d3 | Quantifier | 98 | Primary ion for quantification |

| Qualifier | 110 | Confirmatory ion |

Table 1: Diagnostic ions for 2-MIB and (-)-2-Methylisoborneol-d3 in GC-MS analysis.

In GC-MS/MS, a precursor ion is selected and then fragmented to produce product ions, which are then monitored. This two-stage filtering process significantly reduces background noise. For example, the transition from m/z 98 to a specific product ion would be monitored for (-)-2-Methylisoborneol-d3, providing a highly selective and sensitive detection method.

Stable Isotope Dilution Assay (SIDA) Principles and Implementation with (-)-2-Methyl Isoborneol-d3

Stable Isotope Dilution Assay (SIDA) is a powerful analytical technique for precise quantification, widely regarded as the gold standard in mass spectrometry. The method relies on the use of a stable isotope-labeled version of the analyte as an internal standard. (-)-2-Methylisoborneol-d3 is an ideal internal standard for 2-MIB analysis using SIDA.

The core principle of SIDA involves adding a known amount of the isotopically labeled standard, (-)-2-Methylisoborneol-d3, to the unknown sample at the very beginning of the sample preparation process. Because the labeled standard is chemically identical to the native analyte (2-MIB), it behaves in the same way throughout extraction, cleanup, and analysis. Any loss of the native analyte during sample processing will be accompanied by a proportional loss of the internal standard.

The quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. This ratio is then compared to a calibration curve generated from standards containing known amounts of both the native analyte and the labeled standard. Because the method depends on a ratio, it is not affected by variations in sample volume or recovery rates, leading to highly accurate and precise results.

Implementation steps are as follows:

A known quantity of (-)-2-Methylisoborneol-d3 is spiked into the sample prior to any extraction or cleanup steps.

The sample is then processed (e.g., via extraction and concentration).

The final extract is analyzed by GC-MS or GC-MS/MS.

The peak areas of the selected diagnostic ions for both native 2-MIB (e.g., m/z 95) and the deuterated standard (e.g., m/z 98) are measured.

The concentration of 2-MIB in the original sample is calculated based on the measured peak area ratio and the calibration curve.

Comprehensive Sample Preparation Techniques for Environmental Matrices Utilizing Deuterated Standards

The choice of sample preparation technique is critical for effectively extracting and concentrating trace levels of 2-MIB from complex environmental matrices like water or fish tissue. The use of (-)-2-Methylisoborneol-d3 during these procedures is essential to correct for analyte losses and ensure accurate quantification.

Purge-and-Trap (P&T) is a dynamic headspace technique widely used for the analysis of volatile organic compounds (VOCs) in water samples. The method involves purging an inert gas (like helium or nitrogen) through the water sample. This gas strips the volatile analytes, such as 2-MIB and the spiked (-)-2-Methylisoborneol-d3, from the sample matrix.

The analytes are then carried by the gas stream onto a sorbent trap, which is subsequently heated rapidly to desorb the trapped compounds into the GC-MS system for analysis. The addition of the deuterated standard at the beginning of this process accounts for any variability in purging efficiency, trapping, or desorption. P&T is known for its high sensitivity, allowing for the detection of 2-MIB at the nanogram-per-liter (ng/L) levels relevant to drinking water quality standards.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and efficient sample preparation technique. It is particularly well-suited for the analysis of semi-volatile compounds like 2-MIB in water and other matrices.

In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. The volatile and semi-volatile analytes, including 2-MIB and (-)-2-Methylisoborneol-d3, partition from the sample matrix (often with heating and agitation to facilitate the process) into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted directly into the hot GC inlet, where the analytes are thermally desorbed for analysis.

The following table summarizes key optimized parameters for HS-SPME methods targeting 2-MIB with its deuterated standard.

| Parameter | Typical Condition | Purpose |

| SPME Fiber Coating | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Effective for adsorbing semi-volatile compounds. |

| Extraction Temperature | 60-90°C | Increases the vapor pressure of the analytes, enhancing their transfer to the headspace. |

| Extraction Time | 20-40 minutes | Allows for sufficient partitioning of the analytes onto the fiber. |

| Agitation | Stirring or sonication | Facilitates the release of analytes from the sample matrix. |

| Salt Addition | NaCl | Increases the ionic strength of the sample, promoting the "salting-out" effect and driving analytes into the headspace. |

Table 2: Common parameters for HS-SPME analysis of 2-MIB using (-)-2-Methylisoborneol-d3.

By spiking the sample with (-)-2-Methylisoborneol-d3 before extraction, HS-SPME combined with GC-MS provides a robust and reliable method for the routine monitoring of off-flavor compounds in water.

Solid Phase Extraction (SPE) and Large-Volume Injection

Solid Phase Extraction (SPE) is a widely used sample preparation technique for the concentration and purification of analytes from complex matrices, such as water, prior to analysis by gas chromatography-mass spectrometry (GC-MS). The use of d3-MIB as an internal standard is crucial in SPE methods to correct for analyte losses during the extraction process. dss.go.thresearchgate.net

Recent advancements have combined SPE with large-volume injection (LVI) GC-MS to further enhance sensitivity. A novel method was developed for the analysis of 2-MIB and geosmin (B144297) in water utilizing SPE followed by a 25 μL LVI-GC/MS. rsc.orgresearchgate.net This approach allows for the introduction of a larger amount of the extracted sample into the GC, thereby lowering the method detection limits significantly. rsc.org In such methods, d3-MIB is added to the sample before extraction to account for any variability in the multi-step sample preparation and injection process. dss.go.thnih.gov The robustness of this technique is demonstrated by its ability to achieve low nanogram per liter detection levels, which are essential for monitoring drinking water quality. rsc.orgresearchgate.net

Another powerful technique that employs d3-MIB is headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. researchgate.netrsc.org This method involves the extraction of volatile and semi-volatile compounds from the headspace above the sample, minimizing matrix interferences. The deuterated internal standard is added to the sample to compensate for variations in extraction efficiency and injection volume. researchgate.netrsc.org

Method Validation and Performance Characteristics of this compound-Assisted Quantification

The use of this compound as an internal standard significantly enhances the reliability and accuracy of analytical methods for the quantification of 2-MIB. uow.edu.au Method validation is a critical process that establishes the performance characteristics of an analytical procedure and ensures that it is suitable for its intended purpose.

Evaluation of Linearity and Calibration Curve Reliability

Linearity is a fundamental parameter in quantitative analysis, demonstrating that the analytical response is directly proportional to the concentration of the analyte over a given range. When using d3-MIB as an internal standard, calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Several studies have demonstrated excellent linearity for the quantification of 2-MIB using d3-MIB. For instance, a method employing SPE and LVI-GC/MS showed a correlation coefficient (R²) greater than 0.999 over a concentration range of 0.5–20 ng L⁻¹. rsc.orgresearchgate.net Similarly, methods using SPME-GC-MS have reported R² values exceeding 0.999 for calibration curves ranging from 1 to 20 ng/L and 5 to 100 ppt. shimadzu.comchromatographyonline.com Another study utilizing purge-and-trap GC/MS with d3-MIB as the internal standard achieved linearity with a correlation coefficient above 0.9998 in the range of 5–500 ng/L. scirp.org These high correlation coefficients indicate a strong linear relationship and the reliability of the calibration curves for accurate quantification.

Table 1: Linearity Data for 2-MIB Quantification using d3-MIB

| Analytical Technique | Concentration Range | Correlation Coefficient (R²) | Reference(s) |

|---|---|---|---|

| SPE-LVI-GC/MS | 0.5–20 ng L⁻¹ | > 0.999 | rsc.orgresearchgate.net |

| SPME-GC-MS | 1–20 ng/L | > 0.999 | shimadzu.com |

| SPME-GC-MS | 5–100 ppt | > 0.999 | chromatographyonline.comnemc.us |

| Purge-and-Trap GC/MS | 5–500 ng/L | > 0.9998 | scirp.org |

| HS-SPME-GC/MS | 10–500 ng L⁻¹ | Not Specified | researchgate.netrsc.org |

| SPME-GC-CI/EI-ITMS | 5–40 ng l⁻¹ | Not Specified | dss.go.thnih.gov |

This is an interactive data table. Click on the headers to sort.

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. core.ac.ukcamag.com The use of d3-MIB as an internal standard contributes to achieving low LOD and LOQ values by improving the signal-to-noise ratio and accounting for analytical variability.

Various analytical methods incorporating d3-MIB have reported impressive detection and quantification limits for 2-MIB. A method combining SPE with LVI-GC/MS reported a method detection limit (MDL) of 0.87 ng L⁻¹ for 2-MIB. rsc.org SPME-GC-MS methods have achieved LOQs as low as 1 ng/L. shimadzu.com A purge-and-trap GC-MS method utilizing d3-MIB determined the LOD for 2-MIB to be 4.12 ng/L. scirp.org Another study using HS-SPME-GC-MS reported a detection limit of 3.10 ng L⁻¹ for 2-MIB. researchgate.netrsc.org These low detection limits are critical for ensuring drinking water safety, as the odor threshold for 2-MIB is in the low ng/L range. dss.go.thscispec.co.th

Table 2: LOD and LOQ for 2-MIB using d3-MIB

| Analytical Technique | LOD | LOQ | Reference(s) |

|---|---|---|---|

| SPE-LVI-GC/MS | 0.87 ng L⁻¹ (MDL) | Not Specified | rsc.org |

| SPME-GC-MS | Not Specified | 1 ng/L | shimadzu.com |

| Purge-and-Trap GC-MS | 4.12 ng/L | Not Specified | scirp.org |

| HS-SPME-GC-MS | 3.10 ng L⁻¹ | Not Specified | researchgate.netrsc.org |

| Purge-and-Trap GC-MS | 5 ng/L | 6 ng/L | hilarispublisher.comresearchgate.net |

This is an interactive data table. Click on the headers to sort.

Assessment of Recovery and Precision in Complex Environmental Samples

The accuracy and reliability of an analytical method are further assessed by its recovery and precision in real-world samples. Recovery refers to the percentage of the true amount of an analyte that is detected by the analytical method, while precision measures the degree of agreement among a series of individual measurements. The use of d3-MIB is essential for accurately determining these parameters in complex matrices like raw and treated drinking water. dss.go.thresearchgate.net

Studies have consistently shown high recovery and good precision for 2-MIB analysis when d3-MIB is used as an internal standard. For instance, a spike recovery study in drinking water at a concentration of 1 ng/L yielded recoveries between 70% and 130%. shimadzu.com Another study using SPME-GC-MS reported recoveries of 93–110% and precision (relative standard deviation, RSD) of 3–12% for 2-MIB in both raw and treated drinking waters. dss.go.thresearchgate.net A purge-and-trap GC/MS method demonstrated recoveries of 99%–101% and a precision of 0.78% at a concentration of 100 ng/L in reservoir water. scirp.org These results highlight the effectiveness of d3-MIB in compensating for matrix effects and procedural losses, leading to accurate and precise quantification in challenging samples.

Table 3: Recovery and Precision of 2-MIB Analysis with d3-MIB

| Sample Matrix | Spiked Concentration | Recovery (%) | Precision (%RSD) | Reference(s) |

|---|---|---|---|---|

| Drinking Water | 1 ng/L | 70–130 | < 5 | shimadzu.com |

| Raw and Treated Drinking Water | 5–40 ng l⁻¹ | 93–110 | 3–12 | dss.go.thresearchgate.net |

| Reservoir Source Water | 100 ng/L | 99–101 | 0.78 | scirp.org |

This is an interactive data table. Click on the headers to sort.

Mitigation of Matrix Effects and Interferences through Isotope Dilution

Matrix effects, which are the suppression or enhancement of the analytical signal due to co-eluting compounds from the sample matrix, are a significant challenge in trace analysis. shimadzu.com Isotope dilution mass spectrometry (IDMS), which utilizes stable isotope-labeled internal standards like d3-MIB, is a powerful technique for mitigating these effects. researchgate.netrsc.orgscirp.org

Because d3-MIB has nearly identical physicochemical properties to the unlabeled 2-MIB, it co-elutes and experiences the same matrix effects. uow.edu.au By calculating the ratio of the analyte to the internal standard, the influence of matrix-induced signal variations is effectively canceled out. This approach, known as a stable isotope dilution assay (SIDA), has been shown to eliminate matrix effects and improve the recovery of analytes. researchgate.netrsc.org The use of d3-MIB in SIDA ensures more accurate and reliable quantification of 2-MIB in various complex matrices, from drinking water to fish tissue. scispec.co.thnih.gov

Applications of 2 Methyl Isoborneol D3 in Environmental Monitoring and Mechanistic Studies

Quantification of Methylisoborneol (MIB) and Geosmin (B144297) in Aquatic Ecosystems and Source Waters

The accurate measurement of 2-Methylisoborneol (MIB) and geosmin at trace levels is essential for managing taste and odor events in drinking water and aquaculture. bac-lac.gc.ca These compounds have extremely low odor thresholds, detectable by humans at concentrations as low as a few nanograms per liter (ng/L). scirp.orgresearchgate.net (-)-2-Methyl Isoborneol-d3 is indispensable for the reliable quantification of MIB and geosmin through a technique known as stable isotope dilution analysis (SIDA). scirp.orgresearchgate.netresearchgate.net

In SIDA, a known quantity of the isotopically labeled standard, such as d3-MIB, is added to a sample at the beginning of the analytical process. usda.gov Because the labeled standard has nearly identical chemical and physical properties to the target analyte (the non-labeled MIB), it experiences the same losses during sample preparation, extraction, and analysis. up.ac.zatexilajournal.com By measuring the ratio of the native analyte to the labeled standard using techniques like gas chromatography-mass spectrometry (GC-MS), analysts can correct for these procedural variations and matrix interferences, leading to highly accurate and precise quantification. usda.govtexilajournal.com

Several analytical methods leverage d3-MIB for robust quantification:

Purge-and-Trap (P&T) GC/MS: This method involves purging the volatile MIB and geosmin from a water sample with an inert gas, trapping them on a sorbent material, and then thermally desorbing them into the GC/MS system. The use of d3-MIB as an internal standard in this process corrects for variations in purging and trapping efficiency. scirp.orgresearchgate.net

Headspace Solid-Phase Microextraction (HS-SPME) GC/MS: In this technique, a coated fiber is exposed to the headspace above a water sample, where it adsorbs volatile compounds like MIB and geosmin. researchgate.netresearchgate.netnih.gov The fiber is then transferred to the GC injector for analysis. SIDA with d3-MIB compensates for variability in the extraction process, which is often not carried out to equilibrium. nih.gov

Research has demonstrated the effectiveness of these methods. For instance, a stable isotope dilution P&T-GC/MS method showed excellent linearity over a concentration range of 5–500 ng/L for MIB and geosmin, with detection limits (LODs) of 4.12 ng/L and 3.60 ng/L, respectively. scirp.org Similarly, SIDA combined with HS-SPME-GC/MS has yielded LODs as low as 3.10 ng/L for MIB and 3.00 ng/L for geosmin. researchgate.net The application of these methods extends beyond water to more complex matrices like fish tissue, where d3-MIB helps overcome significant matrix effects and variable analyte recovery, thereby improving the accuracy of off-flavor assessments in aquaculture. usda.gov

Table 1: Performance of Analytical Methods Using this compound for MIB and Geosmin Quantification This table is interactive. Users can sort columns by clicking on the headers.

| Analytical Method | Analyte | Internal Standard(s) | Linearity Range (ng/L) | Limit of Detection (LOD) (ng/L) | Recovery (%) | Precision (%RSD) | Reference |

|---|---|---|---|---|---|---|---|

| P&T-GC/MS | MIB | d3-MIB, d5-GSM | 5 - 500 | 4.12 | 99 - 101 | 0.78 | scirp.org |

| P&T-GC/MS | Geosmin | d3-MIB, d5-GSM | 5 - 500 | 3.60 | 82 - 95 | 5.20 | scirp.org |

| HS-SPME-GC/MS | MIB | d3-MIB, d5-GSM | 10 - 500 | 3.10 | 85 - 121 | Not Specified | researchgate.net |

| HS-SPME-GC/MS | Geosmin | d3-MIB, d5-GSM | 10 - 500 | 3.00 | 83 - 98 | Not Specified | researchgate.net |

| HS-SPME-GC-IT/MS | MIB | d3-MIB, d5-Geosmin | 5 - 40 | 1.0 | 93 - 110 | 3 - 12 | nih.gov |

Tracing Environmental Sources and Transport Pathways of Methylisoborneol in Natural and Engineered Systems

Identifying the origin and tracking the movement of MIB in the environment are crucial steps for managing taste and odor episodes in water supplies. MIB is produced by various microorganisms, including cyanobacteria and actinomycetes, which can be present in reservoirs, rivers, and even within water treatment and distribution systems. nih.govmdpi.com The use of this compound is fundamental to these tracing efforts, as it enables the highly accurate quantification required to map concentration gradients and model transport phenomena.

While d3-MIB is primarily used as an internal standard for quantification, this precise measurement is the cornerstone of environmental tracing. moravek.com By collecting samples at various locations within a watershed or engineered system and accurately determining the MIB concentration at each point, researchers can:

Identify "hotspots" of MIB production: High concentrations can point to specific areas in a reservoir or reaches of a river where MIB-producing organisms are flourishing. nih.gov

Model transport and dilution: Accurate concentration data allows for the calibration and validation of hydrodynamic and water quality models that simulate how MIB is transported downstream, diluted by tributaries, and distributed within a water body. up.ac.za

Evaluate the effectiveness of management strategies: For example, by tracing MIB concentrations before and after operational changes, such as altering reservoir release patterns, water managers can assess the impact on downstream water quality. up.ac.za

Elucidation of Biotransformation and Degradation Pathways of Methylisoborneol Using Isotopic Tracers

Understanding how MIB is broken down in the environment is key to developing effective treatment strategies. Isotopic tracers are powerful tools for elucidating the complex pathways of microbial degradation and abiotic transformation. nih.govnih.gov By introducing a labeled compound into a system, scientists can track the movement of the isotope as the parent molecule is transformed, allowing for the unambiguous identification of degradation products and the clarification of reaction mechanisms. researchgate.net

Investigation of Microbial Degradation Mechanisms

Biodegradation is a significant removal mechanism for MIB in natural systems. nih.gov Various bacteria, including strains of Pseudomonas, Rhodococcus, and others, have been identified as capable of degrading MIB. nih.govresearchgate.netresearchgate.net These microorganisms can use MIB as a source of carbon and energy. nih.gov

Research has identified several transformation products resulting from microbial activity:

Dehydration products: Some soil microbes have been shown to degrade MIB into compounds like 2-methylenebornane (B1615977) and 1-methylcamphene. d-nb.info

Hydroxylation and oxidation products: Camphor-degrading bacteria can transform MIB through hydroxylation at different positions on its carbon skeleton. For example, Rhodococcus ruber converts MIB to 3-hydroxy-2-MIB, while Pseudomonas putida primarily yields 6-hydroxy-2-MIB. researchgate.net Another strain, Rhodococcus wratislaviensis, can further oxidize a hydroxylated intermediate to 5-keto-2-MIB. researchgate.net

While these studies successfully identified metabolites, the use of isotopically labeled MIB, such as this compound, is a key technique to definitively trace the atoms of the parent molecule to these specific degradation products. nih.gov This approach confirms that the identified metabolites are indeed derived from MIB breakdown and helps to piece together the sequence of enzymatic reactions in the degradation pathway. researchgate.net

Studies on Abiotic Transformation Processes

In addition to biodegradation, MIB can be degraded by abiotic processes, particularly advanced oxidation processes (AOPs) used in water treatment. These processes, such as ozonation and UV irradiation, rely on the generation of highly reactive species like hydroxyl radicals to break down organic contaminants. nih.govresearchgate.net

Studies on the ozonation of MIB have identified several degradation byproducts, indicating that the transformation pathway involves demethylation and ring-opening reactions. exlibrisgroup.comresearchgate.net

Primary oxidation product: Camphor (B46023) has been identified as a primary intermediate in the ozonation of MIB. exlibrisgroup.com

Further degradation products: The reaction can proceed further, breaking the bicyclic structure to form smaller, open-ring compounds, including various aldehydes (like formaldehyde (B43269) and acetaldehyde), ketones, and carboxylic acids. exlibrisgroup.commdpi.com

Similarly, ultrasonic irradiation has been shown to degrade MIB, primarily through dehydration followed by C-C bond dissociation and molecular rearrangement. researchgate.net

To unequivocally confirm these proposed pathways and identify unknown byproducts, stable isotope labeling is a critical tool. nih.gov Using a labeled compound like d3-MIB or, for ozonation studies, heavy ozone (¹⁸O₃), allows researchers to track the incorporation and position of the isotope in the transformation products. nih.gov This provides definitive evidence of the reaction mechanism, for instance, by confirming which parts of the MIB molecule are most susceptible to radical attack and how the carbon skeleton is fragmented during the oxidation process.

Contributions to Understanding the Biogeochemical Cycling of Terpenoids

Terpenoids are one of the largest and most diverse classes of natural products, playing essential roles in the metabolism of bacteria, fungi, and plants. beilstein-journals.orgresearchgate.net They include a vast array of compounds from simple volatile molecules to complex polymers. MIB is a globally significant irregular monoterpenoid, and understanding its fate contributes to the broader knowledge of how these compounds cycle through terrestrial and aquatic ecosystems. bac-lac.gc.canjit.edu

The use of this compound provides a crucial lens through which to view the biogeochemical cycle of MIB. Stable isotope tracers are fundamental to ecosystem studies, allowing scientists to follow compounds through complex environmental systems. moravek.com The applications of d3-MIB, as detailed in the previous sections, directly support this broader understanding:

Quantifying Production and Fluxes: By enabling accurate quantification in water, sediment, and biota, d3-MIB allows researchers to estimate the production rates of MIB by microorganisms and calculate its flux between different environmental compartments (e.g., from sediment to water column, from water to atmosphere). scirp.orgnih.gov

Tracing Transport: The ability to trace MIB through river networks and reservoirs helps to define the spatial scale of its influence and how it is connected to hydrological and ecological processes. nih.gov

Elucidating Fate: Studies on microbial and abiotic degradation, which can be enhanced by isotopic labeling, reveal the ultimate fate of MIB in the environment—whether it is mineralized to CO₂, transformed into other organic compounds, or sequestered. nih.govd-nb.inforesearchgate.net

By providing the means to accurately measure, trace, and study the transformation of MIB, this compound helps to build a more complete picture of the production, transport, and fate of a key biogenic terpenoid. This data is vital for understanding the ecological roles of such volatile compounds and their impact on global biogeochemical cycles. nih.govbeilstein-journals.org

Quality Assurance and Interlaboratory Harmonization in Trace Analysis with 2 Methyl Isoborneol D3

Role of Deuterated Standards in Laboratory Accreditation and Quality Control Programs

The use of deuterated internal standards, such as (-)-2-Methylisoborneol-d3, is a cornerstone of modern analytical quality control and a key component for laboratories seeking accreditation under international standards like ISO/IEC 17025. advisera.comnih.govsadcas.orgdemarcheiso17025.com17025store.comlabmanager.comepa.gov

Laboratory accreditation bodies recognize that the use of isotopically labeled internal standards is best practice for minimizing measurement uncertainty and ensuring the traceability of results. advisera.com17025store.com ISO/IEC 17025, the principal standard for the competence of testing and calibration laboratories, mandates the implementation of procedures for monitoring the validity of results. advisera.comsadcas.orgdemarcheiso17025.com17025store.comlabmanager.com The use of internal standards like d3-MIB directly addresses this requirement by providing a continuous check on method performance for every sample analyzed. nih.govclearsynth.com

In quality control programs, deuterated standards serve several critical functions:

Compensation for Matrix Effects: Complex sample matrices can suppress or enhance the analytical signal, leading to inaccurate quantification. clearsynth.com Because deuterated standards are chemically almost identical to their non-deuterated counterparts, they experience similar matrix effects. clearsynth.comresearchgate.net By comparing the signal of the analyte to the known concentration of the internal standard, these effects can be effectively normalized. clearsynth.com

Correction for Variability in Sample Preparation: Steps in the analytical process, such as extraction and concentration, can have variable recoveries. itrcweb.org Adding a known amount of d3-MIB at the beginning of the sample preparation process allows for the correction of any losses that occur, ensuring that the final calculated concentration accurately reflects the amount present in the original sample. epa.govitrcweb.org

Monitoring Instrument Performance: The consistent response of the deuterated standard across a batch of samples indicates stable instrument performance. nih.gov Any significant deviation can signal a problem with the analytical system, prompting corrective action.

The inclusion of isotopically labeled standards in analytical protocols is often a prerequisite for participation in external quality assessment schemes and proficiency testing programs, which are themselves essential for maintaining laboratory accreditation. nih.gov

Standardization of Analytical Methods for Trace Organic Contaminants

Standardized analytical methods are essential for generating comparable data across different laboratories and over time. The use of (-)-2-Methylisoborneol-d3 is integral to the standardization of methods for the analysis of taste and odor compounds in water.

Methods such as those based on purge-and-trap or solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) explicitly incorporate d3-MIB as an internal standard. scirp.orgresearchgate.netresearchgate.net These standardized methods are crucial for regulatory monitoring and for ensuring that data from different sources can be reliably compared. For instance, the Standing Committee of Analysts in the UK has outlined methods for the assessment of taste and odor in drinking water that utilize d3-2-methylisoborneol. service.gov.uk

The process of method standardization with d3-MIB involves:

Optimization of Extraction and Detection Parameters: During method development, the performance of d3-MIB is used to optimize conditions for sample extraction, such as purge time and temperature, and for GC-MS analysis, to ensure maximum sensitivity and accuracy for the target analyte, 2-methylisoborneol. scirp.orgresearchgate.net

Method Validation: The validation of an analytical method demonstrates that it is fit for its intended purpose. Key validation parameters like accuracy, precision, linearity, and limits of detection and quantification are determined using d3-MIB to correct for variations. hilarispublisher.com For example, a study using a purge-and-trap GC-MS method reported good linearity for MIB in the range of 5–500 ng/L with a detection limit of 4.12 ng/L, achieved through the use of d3-MIB. scirp.org

Inter-laboratory Method Validation: To establish a method as a standard, it must be demonstrated to be robust and reproducible across different laboratories. Inter-laboratory studies use common reference materials and internal standards like d3-MIB to ensure that all participating laboratories are performing the analysis in a comparable manner.

The availability of deuterated standards like d3-MIB has been instrumental in the development and widespread adoption of sensitive and reliable methods for the analysis of trace organic contaminants. epa.gov

Proficiency Testing and Interlaboratory Comparison Studies Utilizing Isotopic Standards

Proficiency testing (PT) and interlaboratory comparison (ILC) studies are fundamental components of a laboratory's quality assurance system. nih.goviaea.orghorizon-europe.gouv.friaea.orgfapas.comlgcstandards.com These studies allow laboratories to assess their performance against their peers and identify potential areas for improvement. The use of isotopic standards like (-)-2-Methylisoborneol-d3 is crucial for the success and validity of such programs, particularly in the analysis of trace contaminants. researchgate.netnih.gov

In a typical PT scheme for taste and odor compounds, a provider distributes a common water sample, often spiked with known concentrations of analytes like 2-methylisoborneol, to a group of participating laboratories. To ensure accurate and comparable results, the PT provider will often supply or recommend the use of specific internal standards, including d3-MIB. researchgate.net

The role of d3-MIB in these studies includes:

Establishing a Common Point of Reference: By using the same isotopic internal standard, all participating laboratories can correct for their individual method biases, such as differences in extraction efficiency or instrument response. This allows for a more accurate comparison of the laboratories' abilities to quantify the target analyte.

Improving the Accuracy of Performance Assessment: The use of d3-MIB minimizes the analytical variability that is not related to the laboratory's fundamental competence. This ensures that the evaluation of a laboratory's performance is a true reflection of its capabilities.

Facilitating Root Cause Analysis: If a laboratory's results in a PT study are outside the acceptable range, the data from the internal standard can help to diagnose the problem. For example, if the d3-MIB recovery is also low, it might point to an issue with the sample extraction process.

A recent interlaboratory comparison for 19 taste and odor compounds, which included 2-methylisoborneol, demonstrated the importance of robust analytical methods, with several laboratories achieving passing quality control criteria. researchgate.net Such studies, underpinned by the use of isotopic standards, are vital for ensuring that laboratories can consistently produce reliable data for public water systems. researchgate.net The International Atomic Energy Agency (IAEA) also organizes proficiency tests for trace elements and isotopes in water to help validate and reinforce the reliability of laboratories worldwide. iaea.orgiaea.org

Data Comparability and Reliability Enhancement in Environmental Monitoring Networks

Large-scale environmental monitoring networks are essential for tracking the spatial and temporal trends of contaminants, assessing the effectiveness of environmental policies, and protecting public health. The comparability and reliability of the data generated by these networks are paramount. Isotope dilution analysis, using standards such as (-)-2-Methylisoborneol-d3, is a powerful tool for enhancing data quality in these extensive monitoring programs. rsc.orgrsc.orgiaea.org

The use of d3-MIB in environmental monitoring networks provides several key benefits:

Ensuring Long-Term Data Comparability: Environmental monitoring programs can span many years, during which analytical instruments may be replaced and laboratory personnel may change. The consistent use of d3-MIB as an internal standard helps to normalize for these variations, ensuring that data collected over long periods are comparable.

Improving the Reliability of Trace-Level Data: At the very low concentrations often encountered in environmental monitoring, even small analytical errors can have a significant impact on the results. Isotope dilution analysis with d3-MIB provides a high degree of accuracy and precision, increasing confidence in the reliability of trace-level measurements. rsc.orgrsc.org

Facilitating Data Integration from Multiple Sources: Monitoring networks often involve multiple laboratories. By requiring all participating laboratories to use the same standardized method, including the use of d3-MIB, the data generated can be confidently integrated and compared, providing a more comprehensive picture of environmental quality. The U.S. Geological Survey's National Water-Quality Assessment program, for example, emphasizes the need for consistent procedures to ensure comparable data for trace organic contaminants across the nation. usgs.gov

The IAEA promotes the use of isotopic techniques for environmental monitoring to improve the traceability and comparability of measurements, which are essential for global environmental monitoring and pollution reduction efforts. rsc.orgrsc.orgiaea.org

Future Directions and Emerging Research Frontiers for 2 Methyl Isoborneol D3

Development of Novel High-Throughput Analytical Platforms

The detection of 2-MIB, a compound with an exceptionally low odor threshold concentration (as low as 1-10 ng/L), presents a significant analytical challenge. mdpi.com Current methods, often relying on gas chromatography-mass spectrometry (GC-MS), can be time-consuming and labor-intensive, involving complex pre-enrichment steps. The future of d3-MIB application in this area lies in its integration with novel high-throughput platforms designed for rapid and automated analysis.

Research is focusing on innovations at every stage of the analytical process:

Automated Sample Preparation: A key bottleneck in 2-MIB analysis is sample preparation. The development of automated micro-solid phase extraction (μSPE) processes is a promising frontier. These systems would provide a more streamlined and faster workflow prior to GC-MS analysis, reducing turnaround times from days to hours. The consistent use of d3-MIB as an internal standard in these automated systems is crucial for ensuring accuracy and precision by correcting for variability during the extraction process. nih.gov

Faster Chromatographic Separations: Modifications to gas chromatography, such as using hydrogen as a carrier gas instead of helium, can significantly enhance separation efficiency and reduce analysis time.

Advanced Detection Systems: While GC-MS is the standard, research into alternative detection methods like semiconductor gas sensors is underway. mdpi.com These sensors offer the potential for small, portable, or online monitoring systems for early warning of T&O events. mdpi.com Although currently less sensitive than GC-MS, future advancements could see d3-MIB used in the calibration and validation of these next-generation sensor arrays.

The overarching goal is to move from complex, multi-day analyses to rapid, on-site, or near-real-time monitoring, enabling proactive management of water resources.

| Analytical Platform Component | Current State | Future Direction | Role of (-)-2-Methyl Isoborneol-d3 |

| Sample Preparation | Manual/Semi-automated (e.g., SPME, CLSA) | Fully automated μSPE | Internal standard for quantitation and quality control |

| Separation | Gas Chromatography (GC) with Helium | Faster GC with Hydrogen carrier gas | Confirmatory standard for retention time |

| Detection | Mass Spectrometry (MS) | Advanced MS, Semiconductor Gas Sensors | Calibration and validation of new sensor technologies |

Expanded Applications in Stable Isotope Probing (SIP) for Microbial Ecology

Stable Isotope Probing (SIP) is a powerful technique that allows researchers to trace the flow of isotopically labeled substrates through microbial communities, thereby linking specific metabolic functions to particular microorganisms. asm.orgnih.gov A substrate enriched with a heavy stable isotope (like ¹³C or ¹⁸O) is introduced into an environmental sample. wikipedia.org Microorganisms that consume the substrate incorporate the heavy isotope into their cellular components, such as DNA, RNA, or phospholipid fatty acids (PLFAs). nih.govnih.gov These labeled biomarkers can then be separated from their unlabeled counterparts and analyzed to identify the active microbes. wikipedia.org

The use of d3-MIB opens up new possibilities for SIP studies focused on the biodegradation of taste and odor compounds. While most SIP studies use universally labeled substrates to track general microbial growth, using a labeled contaminant like d3-MIB can specifically identify the microorganisms responsible for its degradation.

Potential SIP Workflow with d3-MIB:

Incubation: A water or sediment sample experiencing a 2-MIB event is incubated with a known concentration of this compound.

Assimilation: Microorganisms capable of degrading 2-MIB will take up and metabolize the d3-MIB.

Biomarker Extraction: Key biomarkers like DNA or RNA are extracted from the microbial community.

Separation and Analysis: The "heavy" (deuterium-labeled) DNA/RNA is separated from the "light" (unlabeled) DNA/RNA using techniques like isopycnic centrifugation. asm.orgwikipedia.org

Identification: The organisms in the heavy fraction are identified through sequencing, revealing the key players in 2-MIB biodegradation.

This approach would provide direct evidence of which bacterial or fungal species are actively breaking down 2-MIB in a given environment, moving beyond simple correlation studies that link the presence of certain microbes to 2-MIB concentrations. nih.govresearchgate.net Such information is invaluable for developing targeted bioremediation strategies to manage T&O problems in reservoirs and water treatment plants. nih.gov

Integration with Non-Targeted Screening and Suspect Screening Workflows

Modern environmental analysis is increasingly moving beyond monitoring a limited list of known contaminants (target analysis) towards broader screening approaches.

Suspect Screening: This involves searching for a predefined list of "suspect" compounds that are expected to be present in a sample, but for which analytical standards may not be routinely used.

Non-Targeted Screening (NTS): This is an exploratory approach that aims to identify any and all chemicals present in a sample, including unknown transformation products and previously unidentified contaminants. norman-network.com

Isotopically labeled standards like this compound play a vital role in enhancing the quality and confidence of these advanced workflows.

| Screening Type | Description | Role of this compound |

| Target Analysis | Quantifying a short list of known compounds. | Primary use as an internal standard for accurate quantification of 2-MIB. scirp.org |

| Suspect Screening | Searching for a large list of expected compounds. | Can be included in a "suspect list" of T&O compounds; its labeled nature aids in confident identification among other signals. |

| Non-Targeted Screening | Identifying all detectable chemical features. | Used as a quality control standard to ensure instrument performance and as a benchmark for retention time and mass accuracy to aid in the identification of related, unknown compounds. |

In NTS workflows using high-resolution mass spectrometry (HRMS), the vast amount of data generated presents a major bottleneck in data processing and interpretation. nih.gov The inclusion of labeled standards like d3-MIB provides crucial anchor points in the data. It helps to verify instrument stability, confirm the identification of its non-labeled analogue, and can aid in the tentative identification of related transformation products by searching for characteristic mass shifts. This integration improves the reliability and accuracy of identifying emerging T&O compounds and their byproducts in complex water samples. norman-network.com

Advanced Computational Modeling for Environmental Fate and Transport Prediction

Computational toxicology and environmental fate modeling use mathematical and computer-based models to predict the behavior and potential adverse effects of chemicals in the environment. nih.govaccessscience.com These models are essential tools for risk assessment and for screening new and existing chemicals for environmental persistence. nih.govrsc.org

While this compound itself is primarily an analytical tool, the data it helps generate is critical for developing and validating environmental fate models for its parent compound, 2-MIB. These models aim to predict:

Persistence: How long does 2-MIB last in different environmental compartments (water, sediment)?

Transport: Where will 2-MIB travel in a river or reservoir system?

Transformation: What are the likely breakdown products of 2-MIB under various conditions?

Accurate monitoring data, underpinned by the use of isotope dilution methods with d3-MIB, provides the real-world measurements needed to train and test these predictive models. scirp.org For example, long-term monitoring data from a reservoir can be used with Empirical Dynamic Modeling (EDM) to identify the key environmental drivers (e.g., water temperature, pH, specific algal populations) that cause 2-MIB production. nih.gov By providing high-quality concentration data, d3-MIB contributes indirectly but essentially to the development of more robust models that can forecast T&O events, allowing for more proactive management of water resources. nih.govmdpi.com

Q & A

Q. How can researchers resolve contradictions in chiral purity data across different synthesis batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.